molecular formula C18H17FN2O B8624625 4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol CAS No. 680611-78-3

4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol

Cat. No. B8624625
M. Wt: 296.3 g/mol
InChI Key: IYPUUNMLLKLEOH-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method D step C from 1-cyclopentyl-7-fluoro-3-(4-methoxyphenyl)-1H-indazole (0.57 g, 1.83 mmol), boron tribromide (0.70 mL, 7.35 mmol) and 3 mL of cyclohexene to give the product (0.25 g) as a white solid.
Name
1-cyclopentyl-7-fluoro-3-(4-methoxyphenyl)-1H-indazole
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][C:13]=3[F:15])[C:8]([C:16]3[CH:21]=[CH:20][C:19]([O:22]C)=[CH:18][CH:17]=3)=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.B(Br)(Br)Br.C1CCCCC=1>>[CH:1]1([N:6]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][C:13]=3[F:15])[C:8]([C:16]3[CH:17]=[CH:18][C:19]([OH:22])=[CH:20][CH:21]=3)=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
1-cyclopentyl-7-fluoro-3-(4-methoxyphenyl)-1H-indazole
Quantity
0.57 g
Type
reactant
Smiles
C1(CCCC1)N1N=C(C2=CC=CC(=C12)F)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C1=CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1N=C(C2=CC=CC(=C12)F)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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